Cas no 796067-49-7 (2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one)

2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one structure
796067-49-7 structure
Product Name:2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one
CAS No:796067-49-7
MF:C14H19ClN2O
MW:266.766462564468
CID:1094812
PubChem ID:2454965
Update Time:2025-04-20

2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one
    • 2-chloro-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone
    • Q27193455
    • MLS000336096
    • EN300-11568
    • HMS2516M17
    • SMR000253950
    • cid_2454965
    • HMS3377B09
    • Z57052860
    • 2-chloranyl-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone
    • AKOS022189417
    • 1-(chloroacetyl)-4-(3-methylbenzyl)piperazine
    • 2-chloro-1-[4-(3-methylbenzyl)piperazino]ethanone
    • SR-01000061392-1
    • CHEBI:112991
    • CHEMBL1581233
    • 2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one
    • BDBM54258
    • 2-chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone
    • DTXSID101181993
    • SR-01000061392
    • SR-01000061392-3
    • 796067-49-7
    • PD194673
    • Inchi: 1S/C14H19ClN2O/c1-12-3-2-4-13(9-12)11-16-5-7-17(8-6-16)14(18)10-15/h2-4,9H,5-8,10-11H2,1H3
    • InChI Key: DVBSBXBABNLMIS-UHFFFAOYSA-N
    • SMILES: ClCC(N1CCN(CC2C=CC=C(C)C=2)CC1)=O

Computed Properties

  • Exact Mass: 266.1185909g/mol
  • Monoisotopic Mass: 266.1185909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 23.6Ų

2-Chloro-1-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-one Pricemore >>

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796067-49-7 97%
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Enamine
EN300-11568-2.5g
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EN300-11568-5.0g
2-chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one
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1PlusChem
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796067-49-7 95%
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